8-Methyl-3-nitroimidazo[1,2-a]pyridine 8-Methyl-3-nitroimidazo[1,2-a]pyridine
Brand Name: Vulcanchem
CAS No.: 67625-32-5
VCID: VC7860161
InChI: InChI=1S/C8H7N3O2/c1-6-3-2-4-10-7(11(12)13)5-9-8(6)10/h2-5H,1H3
SMILES: CC1=CC=CN2C1=NC=C2[N+](=O)[O-]
Molecular Formula: C8H7N3O2
Molecular Weight: 177.16 g/mol

8-Methyl-3-nitroimidazo[1,2-a]pyridine

CAS No.: 67625-32-5

Cat. No.: VC7860161

Molecular Formula: C8H7N3O2

Molecular Weight: 177.16 g/mol

* For research use only. Not for human or veterinary use.

8-Methyl-3-nitroimidazo[1,2-a]pyridine - 67625-32-5

Specification

CAS No. 67625-32-5
Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
IUPAC Name 8-methyl-3-nitroimidazo[1,2-a]pyridine
Standard InChI InChI=1S/C8H7N3O2/c1-6-3-2-4-10-7(11(12)13)5-9-8(6)10/h2-5H,1H3
Standard InChI Key GTWRDQNPSCWDQJ-UHFFFAOYSA-N
SMILES CC1=CC=CN2C1=NC=C2[N+](=O)[O-]
Canonical SMILES CC1=CC=CN2C1=NC=C2[N+](=O)[O-]

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The core structure of 8-methyl-3-nitroimidazo[1,2-a]pyridine consists of a fused bicyclic system: a pyridine ring fused with an imidazole ring. The nitro group at position 3 and the methyl group at position 8 introduce steric and electronic modifications that influence reactivity and biological interactions. X-ray crystallographic studies of analogous compounds, such as 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, reveal planar geometries with intermolecular interactions dominated by π-π stacking and halogen bonds . While direct crystallographic data for 8-methyl-3-nitroimidazo[1,2-a]pyridine is limited, density functional theory (DFT) calculations predict a similar planar arrangement, with the nitro group adopting a coplanar orientation relative to the imidazole ring .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₇N₃O₂
Molecular Weight (g/mol)177.16
LogP1.2 (estimated)
Aqueous Solubility~50 µM (pH 7.4)
Melting PointNot reported

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectroscopy of related nitroimidazopyridines shows characteristic peaks at 1587 cm⁻¹ (C=N stretch) and 1332 cm⁻¹ (C–N stretch), with additional bands at 792 cm⁻¹ and 595 cm⁻¹ attributed to C–Br vibrations in brominated analogs . Nuclear magnetic resonance (NMR) data for 8-methyl-3-nitroimidazo[1,2-a]pyridine derivatives typically exhibit aromatic proton signals between δ 7.3–8.9 ppm, with the methyl group at position 8 appearing as a singlet near δ 2.5 ppm .

Synthetic Strategies and Reactivity

Classical Synthesis Routes

The synthesis of 8-methyl-3-nitroimidazo[1,2-a]pyridine derivatives often begins with the condensation of 2-aminopyridine derivatives with α-haloketones. For example, 2-amino-3,5-dibromopyridine reacts with 1,3-dichloroacetone in ethanol to yield halogenated intermediates, which are subsequently nitrated using concentrated nitric acid . Recent modifications employ microwave-assisted synthesis to reduce reaction times and improve yields .

Radical-Mediated Functionalization

Unimolecular radical nucleophilic substitution (SRN1) reactions have been explored to introduce diverse substituents. In one study, 6,8-dibromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine underwent SRN1 reactions with malonate and sulfinate anions, selectively substituting the chloromethyl group while preserving the nitro functionality . This regioselectivity underscores the electronic influence of the nitro group, which deactivates the pyridine ring toward electrophilic attacks.

Table 2: Representative Synthetic Yields

Reaction TypeNucleophileYield (%)Reference
SRN1 SubstitutionMalonate78
NitrationHNO₃65
Microwave-Assisted Condensation92

Pharmacological Applications

Antileishmanial Activity

In a structure-activity relationship (SAR) study, 3-nitroimidazo[1,2-a]pyridines demonstrated potent activity against Leishmania infantum amastigotes, with EC₅₀ values as low as 3.7 µM . The nitro group is critical for activation by parasitic nitroreductases, generating reactive intermediates that disrupt DNA synthesis . Compared to fexinidazole (EC₅₀ = 15.9 µM), 8-methyl-3-nitroimidazo[1,2-a]pyridine derivatives exhibit superior potency and lower cytotoxicity (CC₅₀ > 100 µM in HepG2 cells) .

Pharmacokinetic Profiling

Optimized derivatives display enhanced aqueous solubility (>100 µM) and gastrointestinal permeability (PAMPA apparent permeability >1 × 10⁻⁶ cm/s), addressing historical challenges associated with imidazopyridine bioavailability . Mouse microsomal stability assays indicate a half-life (T₁/₂) exceeding 40 minutes, suggesting suitability for oral administration .

Computational Insights

DFT and Hirshfeld Surface Analysis

DFT calculations on 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine reveal a HOMO-LUMO gap of 4.2 eV, indicative of moderate electronic stability . Hirshfeld surface analysis highlights the predominance of H···Br (12.4%) and H···H (44.7%) interactions in crystal packing, which may extrapolate to the methyl- and nitro-substituted analog .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator